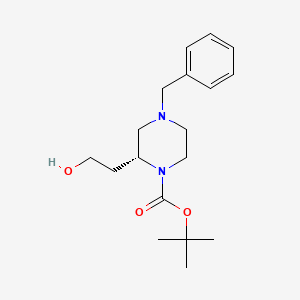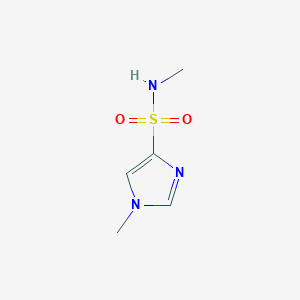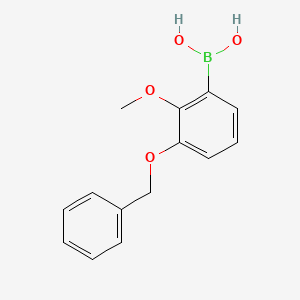
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a chemical compound that has been studied for its potential applications in various scientific areas. This compound is an important component of many laboratory experiments and has been studied for its biochemical and physiological effects. In
Scientific Research Applications
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. The compound has been used in the synthesis of various drugs, including antifungal and antiviral agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been used in the synthesis of various polymers, including polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, allowing them to catalyze biochemical reactions. It is also believed that the compound can interact with certain proteins, which can lead to the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% are not fully understood. However, the compound has been shown to have an effect on various cellular processes, including the regulation of gene expression and the production of certain proteins. Additionally, the compound has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a useful compound for laboratory experiments due to its stability and low toxicity. The compound is relatively easy to synthesize and is readily available in a wide variety of concentrations. Additionally, the compound is relatively inexpensive and can be stored for extended periods of time without degradation. The main limitation of the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%. These include further research into the compound’s mechanism of action, its potential applications in the treatment of various diseases, and the development of novel polymers based on the compound. Additionally, further research into the compound’s biochemical and physiological effects could lead to new and improved drugs and treatments. Finally, further research into the compound’s synthesis and storage could lead to more efficient and cost-effective methods for producing and storing the compound.
Synthesis Methods
The synthesis of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is achieved by a reaction between 2,4-dihydroxy-5-methylpyrimidine and 3-methoxycarbonylphenyl isocyanate. The reaction is carried out in an aqueous solution with a pH of 6.5-7.0 at a temperature of 50-60°C. The reaction is catalyzed by a strong base such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is complete when the pH of the solution reaches 8.0.
properties
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXOBKCVLBMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














